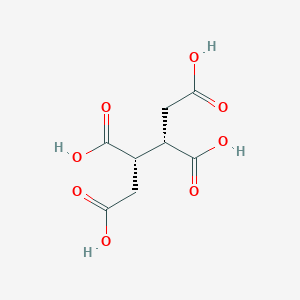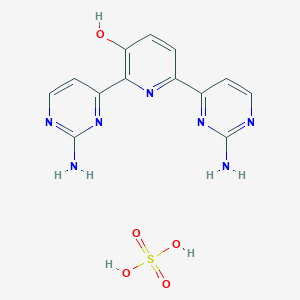
Avotaciclib sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avotaciclib sulfate is a cyclin-dependent kinase inhibitor and antineoplastic agent. It is currently under investigation in clinical trials for its potential use in treating locally advanced or metastatic pancreatic cancer . The compound is known for its ability to inhibit cyclin-dependent kinase 1, which plays a crucial role in cell cycle regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib sulfate involves multiple steps, starting from the basic building blocks of pyridine and pyrimidine derivatives. The key steps include the formation of the pyridin-3-ol core and the subsequent attachment of aminopyrimidinyl groups at specific positions. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a sulfate salt to enhance its solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions
Avotaciclib sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Avotaciclib sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclin-dependent kinase inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Under clinical trials for treating pancreatic cancer and potentially other cancers.
Industry: Utilized in the development of new antineoplastic agents.
Mecanismo De Acción
Avotaciclib sulfate exerts its effects by inhibiting cyclin-dependent kinase 1. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. The molecular targets include the cyclin-dependent kinase 1-cyclin B complex, which is essential for the transition from the G2 phase to the M phase of the cell cycle .
Comparación Con Compuestos Similares
Similar Compounds
Abemaciclib: Another cyclin-dependent kinase inhibitor used for treating breast cancer.
Ribociclib: Similar to Abemaciclib, used for breast cancer treatment.
Palbociclib: Also a cyclin-dependent kinase inhibitor, primarily used for breast cancer.
Uniqueness
Avotaciclib sulfate is unique in its specific inhibition of cyclin-dependent kinase 1, whereas other similar compounds like Abemaciclib, Ribociclib, and Palbociclib primarily target cyclin-dependent kinase 4 and 6. This specificity makes this compound a promising candidate for treating cancers that are particularly dependent on cyclin-dependent kinase 1 activity .
Propiedades
Número CAS |
1983984-04-8 |
|---|---|
Fórmula molecular |
C13H13N7O5S |
Peso molecular |
379.35 g/mol |
Nombre IUPAC |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;sulfuric acid |
InChI |
InChI=1S/C13H11N7O.H2O4S/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;1-5(2,3)4/h1-6,21H,(H2,14,16,19)(H2,15,17,20);(H2,1,2,3,4) |
Clave InChI |
SOYPPDFOEBVLDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


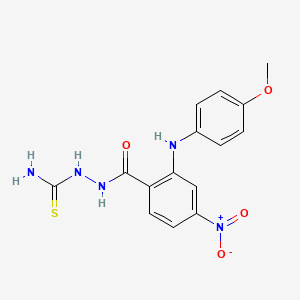
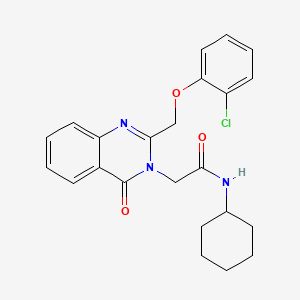
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)


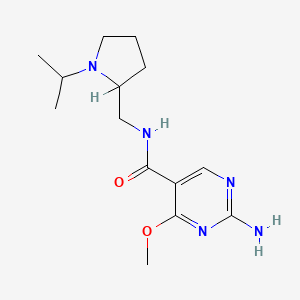

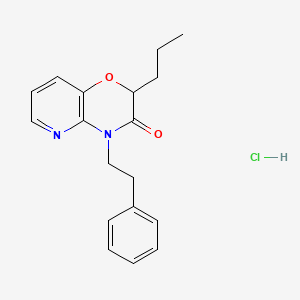
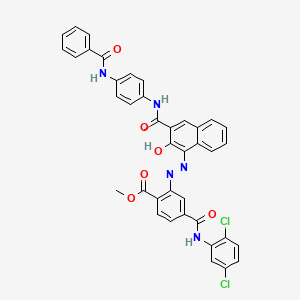
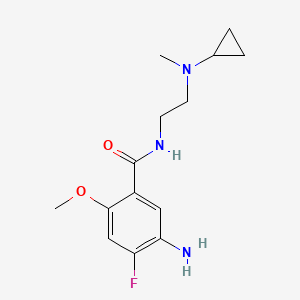

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)

